4-Benzamido-2-methylbenzoic acid
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Overview
Description
4-Benzamido-2-methylbenzoic acid is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It is also known as 4-(Benzoylamino)-2-methylbenzoic acid. This compound is a derivative of benzoic acid and is characterized by the presence of a benzamido group at the fourth position and a methyl group at the second position on the benzene ring.
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown potential in drug discovery . They have been used in the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .
Mode of Action
It’s known that benzamides interact with their targets through various mechanisms, including antioxidant activity, free radical scavenging, and metal chelating activity .
Biochemical Pathways
Benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with biochemical pathways related to oxidative stress and metal ion homeostasis.
Result of Action
Some benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Preparation Methods
The synthesis of 4-Benzamido-2-methylbenzoic acid can be achieved through various methods. One common synthetic route involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.
Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction uses organoboron reagents and palladium catalysts under mild and functional group tolerant conditions .
Chemical Reactions Analysis
4-Benzamido-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzamido group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Benzamido-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use in drug development due to its biological activities.
Industry: It is used in the synthesis of materials and as an analytical reagent.
Comparison with Similar Compounds
4-Benzamido-2-methylbenzoic acid can be compared with other similar compounds, such as:
2,3-Dimethoxybenzoic acid: Another derivative of benzoic acid with different substituents on the benzene ring.
3-Acetoxy-2-methylbenzoic acid: A compound with an acetoxy group instead of a benzamido group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-benzamido-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-9-12(7-8-13(10)15(18)19)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTQIHPWOLNVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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